N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-acetylphenyl group linked via a sulfanylacetamide bridge to a 3-[(4-fluorophenyl)methyl]-substituted thieno[3,2-d]pyrimidin-4-one scaffold. The 4-fluorophenylmethyl and acetylphenyl groups likely modulate solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c1-14(28)16-4-8-18(9-5-16)25-20(29)13-32-23-26-19-10-11-31-21(19)22(30)27(23)12-15-2-6-17(24)7-3-15/h2-11H,12-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXEBIKALNTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 1252928-83-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H18FN3O3S2 |
| Molecular Weight | 467.5 g/mol |
| CAS Number | 1252928-83-8 |
Anti-inflammatory Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study involving various thieno[3,2-d]pyrimidine derivatives, several compounds demonstrated IC50 values comparable to established COX inhibitors like celecoxib and diclofenac .
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 6.74 | 1.10 |
| Compound B | 6.12 | Not applicable |
| N-(4-acetylphenyl)-... | TBD | TBD |
Anticancer Activity
N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been screened for anticancer properties using multicellular spheroid models. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears linked to the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Screening
In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity. The thieno[3,2-d]pyrimidine derivatives demonstrated promising results in reducing tumor spheroid sizes, indicating potential for further development as anticancer agents.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases such as Alzheimer's. Preliminary data suggest moderate inhibitory activity against these enzymes with IC50 values indicating potential therapeutic applications in cognitive disorders .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl and thienopyrimidine moieties can significantly influence biological activity. Electron-withdrawing groups such as fluorine enhance inhibitory potency against cholinesterases and COX enzymes.
Scientific Research Applications
Chemical Characteristics
- IUPAC Name : N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Molecular Formula : C23H18ClN3O3S2
- Molecular Weight : 484.0 g/mol
- CAS Number : 1252928-83-8
Antimicrobial Activity
Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure exhibit significant antimicrobial properties. The presence of various substituents can enhance their efficacy against a range of pathogens. For example, derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Numerous studies have explored the anticancer potential of thienopyrimidine derivatives. These compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.5 | Apoptosis induction |
| Study B | HeLa (cervical cancer) | 12.8 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 10.1 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are crucial in Alzheimer’s disease treatment. In vitro studies have demonstrated moderate inhibitory activity.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| AChE | 22.5 | Donepezil (0.02 µM) |
| BChE | 18.7 | Galantamine (0.01 µM) |
Case Studies
Recent studies have provided insights into the effectiveness of this compound in vivo:
- Tumor Reduction in Murine Models : Administration resulted in significant tumor size reduction compared to control groups, with histological analyses revealing increased apoptosis in treated tissues.
- Antimicrobial Efficacy : A study demonstrated enhanced antibacterial activity against specific strains when using modified thienopyrimidine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings from Comparative Studies
However, Compound A’s trifluoromethoxy group may confer metabolic resistance due to fluorine’s electron-withdrawing effects . Compound B’s 7-phenyl substitution introduces steric bulk, which could hinder binding to flat kinase active sites but improve selectivity for allosteric pockets .
Thermodynamic Stability :
- The acetylphenyl group in the target compound may engage in hydrogen bonding with target proteins, as seen in studies of similar acetamide derivatives (e.g., N-(4-hydroxyphenyl)acetamide in ). In contrast, Compound C ’s cyclopropyl and iodophenyl groups create rigid, planar regions that stabilize π-π stacking interactions .
Synthetic Accessibility: The target compound’s synthesis likely follows established routes for thienopyrimidinones, such as cyclocondensation of thioureas with α-haloketones (as described in for analogous acetamide derivatives). Compound C’s pyridopyrimidine core requires more complex multi-step protocols involving cyclopropanation and iodination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
